4-Fluoro-3'-(trifluoromethoxy)biphenyl-3-methanol
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Overview
Description
4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 4-position, a trifluoromethoxy group at the 3’-position, and a methanol group at the 3-position of the biphenyl structure. The incorporation of fluorine and trifluoromethoxy groups imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 4-(trifluoromethoxy)benzyl trichloroacetimidate: This intermediate is prepared by treating 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C.
Coupling Reaction: The intermediate is then coupled with a fluorinated biphenyl derivative under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The fluorine and trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group can yield 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-carboxylic acid.
Scientific Research Applications
4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethoxy groups can enhance the compound’s binding affinity to certain enzymes and receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzyl bromide
- 3-(Trifluoromethyl)benzyl bromide
- 4-(Trifluoromethoxy)benzyl alcohol
Uniqueness
4-Fluoro-3’-(trifluoromethoxy)biphenyl-3-methanol is unique due to the combination of fluorine, trifluoromethoxy, and methanol groups in its structure. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not commonly found in other similar compounds.
Properties
IUPAC Name |
[2-fluoro-5-[3-(trifluoromethoxy)phenyl]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O2/c15-13-5-4-10(6-11(13)8-19)9-2-1-3-12(7-9)20-14(16,17)18/h1-7,19H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMNWHFMSKZWUSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC(=C(C=C2)F)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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